N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-9-4-5-21-14(9)11(17)7-16-15(18)10-2-3-12-13(6-10)20-8-19-12/h2-6,11,17H,7-8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRAWROJKARNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole ring system, followed by the introduction of the thiophene moiety and the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in specific biological effects.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Hydroxyethyl-Thiophene vs. This may reduce metabolic oxidation rates compared to S807, which undergoes rapid hepatic clearance . The thiophene ring’s aromaticity could enhance π-π interactions in receptor binding, similar to L-652,343’s thienyl group in COX/LOX inhibition .
Trifluoromethylphenyl (IIc) vs. Methylthiophene:
IIc’s trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, contributing to its α-amylase inhibitory activity . In contrast, the target compound’s methylthiophene may prioritize membrane permeability over enzymatic inhibition.
Pharmacokinetic and Toxicological Profiles
- Metabolism: S807 and S9229 are rapidly metabolized by rat and human liver microsomes via oxidative pathways .
- The thiophene moiety in the target compound warrants evaluation for hepatic or renal toxicity, as heterocycles can sometimes form reactive metabolites.
Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide group linked to a thiophene ring through a hydroxyethyl chain, which is significant for its biological interactions. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyethyl chain and benzamide group facilitate hydrogen bonding with active sites on enzymes or receptors, while the thiophene ring contributes through π-π interactions , enhancing binding affinity and specificity .
Potential Targets
- Enzymes : The compound may inhibit or modulate enzyme activity, particularly those involved in inflammatory pathways.
- Receptors : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
Anti-Cancer Activity
Research indicates that derivatives of similar structures have shown cytotoxic effects against various cancer cell lines . For instance, studies on related benzoxazepine derivatives demonstrated significant cytotoxicity against solid tumor cell lines, with effects varying based on the specific cancer type .
Anti-Inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by findings that related compounds can modulate pro-inflammatory cytokines such as IL-6 and TNF-α. These cytokines play critical roles in inflammation and cancer progression .
Antimicrobial Activity
While the antimicrobial properties of this compound are less established, related compounds have exhibited limited antimicrobial activity against certain bacterial pathogens. This suggests that further investigation into the antimicrobial potential of this compound could be worthwhile .
Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluating the cytotoxic effects of benzoxazepine derivatives found that certain compounds exhibited significant inhibition of cancer cell proliferation. The results highlighted a dose-dependent relationship between compound concentration and cytotoxicity across different cancer cell lines .
Study 2: Inhibition of Inflammatory Cytokines
In a separate investigation, researchers assessed the impact of similar compounds on inflammatory cytokine release in vitro. The findings indicated that these compounds effectively reduced IL-6 and TNF-α levels in various cellular models, suggesting their potential as therapeutic agents in inflammatory diseases .
Q & A
Q. What are the key synthetic pathways for N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with functionalization of the benzo[d][1,3]dioxole core. Key steps include:
- Coupling reactions : Use of palladium catalysts for cross-coupling to introduce the 3-methylthiophen-2-yl moiety (e.g., Suzuki-Miyaura coupling) .
- Amide bond formation : Activation of the carboxylic acid group (e.g., via thionyl chloride) followed by reaction with the hydroxyethyl-thiophene amine intermediate .
- Purification : Flash column chromatography with solvents like ethyl acetate/hexane mixtures is standard for isolating intermediates. Final compound purity (>95%) is confirmed via HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- NMR (¹H/¹³C) : Identifies functional groups (e.g., hydroxyethyl, thiophene protons, and benzo[d][1,3]dioxole carbons). Chemical shifts for the amide proton (~8–10 ppm) and thiophene protons (~6.5–7.5 ppm) are diagnostic .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 374.08 for C₁₈H₁₇NO₅S) .
Q. How do the compound’s functional groups influence its solubility and reactivity?
- Hydrophilic groups : The hydroxyl (-OH) and amide (-CONH-) moieties enhance solubility in polar solvents (e.g., DMSO, methanol).
- Hydrophobic groups : The benzo[d][1,3]dioxole and thiophene rings reduce aqueous solubility, necessitating DMSO for biological assays .
- Reactivity : The amide bond is susceptible to hydrolysis under acidic/basic conditions, requiring pH-controlled environments during synthesis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the hydroxyethyl-thiophene intermediate?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to improve coupling efficiency for the 3-methylthiophen-2-yl group .
- Temperature control : Conduct reactions under inert atmospheres at 60–80°C to minimize side-product formation .
- Yield tracking : Use TLC with UV visualization to monitor reaction progress and adjust stoichiometry (e.g., 1.2:1 amine:acid chloride ratio) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
- Assay standardization : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., S. aureus ATCC 25923) .
- Dose-response analysis : Test a wide concentration range (0.1–100 µM) to identify off-target effects at higher doses.
- Structural analogs : Compare activity with derivatives lacking the 3-methylthiophene group to isolate the role of this moiety .
Q. How can crystallography (e.g., SHELX software) elucidate this compound’s binding mode to biological targets?
- Crystallization : Co-crystallize the compound with target proteins (e.g., kinases) using vapor diffusion methods.
- Data refinement : Use SHELXL for high-resolution refinement of X-ray diffraction data, focusing on hydrogen-bonding interactions between the amide group and active-site residues .
- Validation : Cross-reference crystallographic data with molecular docking simulations (e.g., AutoDock Vina) to confirm binding poses .
Methodological Considerations
Designing a structure-activity relationship (SAR) study for this compound:
- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 4-methyl vs. 3-methyl) or truncated benzo[d][1,3]dioxole rings.
- Biological testing : Screen analogs against a panel of enzymes (e.g., COX-2, topoisomerase II) to map pharmacophore requirements .
- Data analysis : Use multivariate regression to correlate substituent electronic properties (Hammett σ values) with activity trends .
Addressing low bioavailability in preclinical models:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
